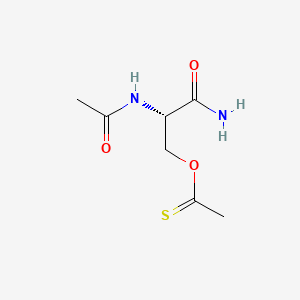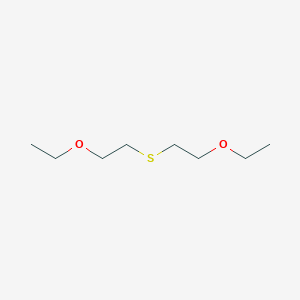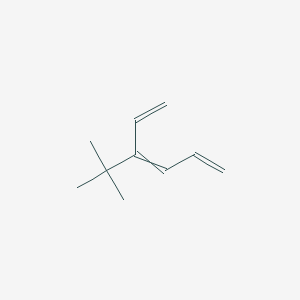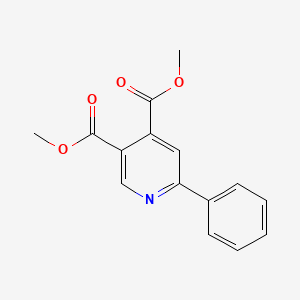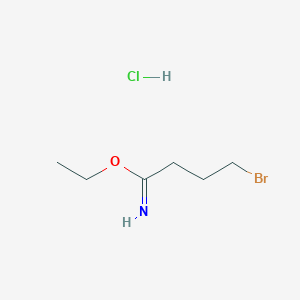
Ethyl 4-bromobutanecarboximidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromobutanecarboximidate hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobutanecarboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the conversion of a nitrile to an imidate ester in the presence of an alcohol and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol, with hydrochloric acid as the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-bromobutanecarboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form esters and amides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acid Catalysts: Hydrochloric acid is often used as a catalyst in hydrolysis reactions.
Major Products:
Esters: Formed through hydrolysis.
Amides: Formed when reacted with amines.
Applications De Recherche Scientifique
Ethyl 4-bromobutanecarboximidate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-bromobutanecarboximidate hydrochloride involves its reactivity as an electrophile. The compound’s bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 4-bromobutyrate: Another brominated ester used in organic synthesis.
Carboximidates: A general class of compounds that includes ethyl 4-bromobutanecarboximidate hydrochloride.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both bromine and imidate functional groups. This combination makes it a versatile reagent in organic synthesis, allowing for the formation of a wide range of products.
Propriétés
Formule moléculaire |
C6H13BrClNO |
|---|---|
Poids moléculaire |
230.53 g/mol |
Nom IUPAC |
ethyl 4-bromobutanimidate;hydrochloride |
InChI |
InChI=1S/C6H12BrNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H |
Clé InChI |
ISIAINWZQQJLQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CCCBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
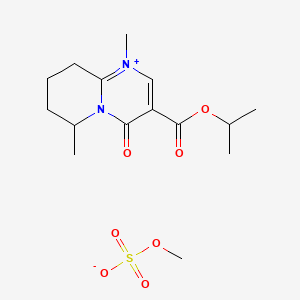
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
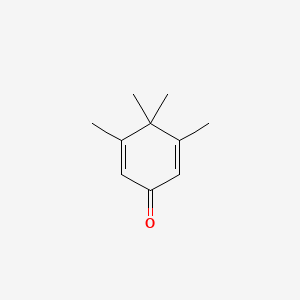
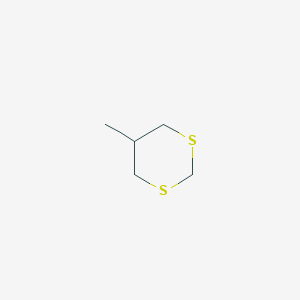
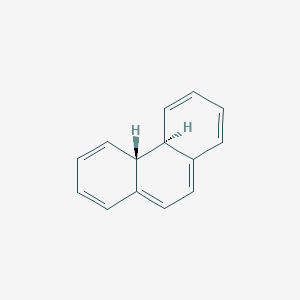

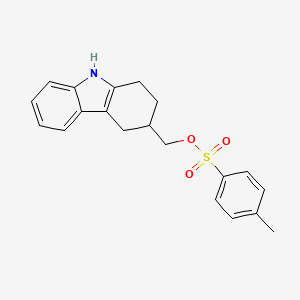
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
